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molecular formula C12H14FN B8289952 5'-fluoro-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-quinoline]

5'-fluoro-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-quinoline]

Cat. No. B8289952
M. Wt: 191.24 g/mol
InChI Key: IHADXXKFEODAMI-UHFFFAOYSA-N
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Patent
US09169253B2

Procedure details

A solution of 50 mg (0.244 mmol) of 5′-fluoro-1′H-spiro[cyclobutane-1,4′-quinolin]-2′(3′H)-one obtained in step 31.2 in 1 mL of tetrahydrofuran was treated with 0.73 mL of 1 M solution of borohydride-tetrahydrofuran complex in tetrahydrofuran. The mixture was stirred at reflux for 2 h, quenched with water and evaporated till dryness. The crude compound was used in the subsequent step without purification.
Name
5′-fluoro-1′H-spiro[cyclobutane-1,4′-quinolin]-2′(3′H)-one
Quantity
50 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[C:4]1([CH2:15][CH2:14][CH2:13]1)[CH2:5][C:6](=O)[NH:7]2>O1CCCC1>[F:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[C:4]1([CH2:15][CH2:14][CH2:13]1)[CH2:5][CH2:6][NH:7]2

Inputs

Step One
Name
5′-fluoro-1′H-spiro[cyclobutane-1,4′-quinolin]-2′(3′H)-one
Quantity
50 mg
Type
reactant
Smiles
FC1=C2C3(CC(NC2=CC=C1)=O)CCC3
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
quenched with water
CUSTOM
Type
CUSTOM
Details
evaporated till dryness
CUSTOM
Type
CUSTOM
Details
The crude compound was used in the subsequent step without purification

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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